molecular formula C19H38O4P- B8770331 Bis(tetrabutylphosphanium) propanedioate CAS No. 1196086-79-9

Bis(tetrabutylphosphanium) propanedioate

Cat. No.: B8770331
CAS No.: 1196086-79-9
M. Wt: 361.5 g/mol
InChI Key: YTZCALRIUFUBIL-UHFFFAOYSA-L
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Description

Bis(tetrabutylphosphanium) propanedioate is a useful research compound. Its molecular formula is C19H38O4P- and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

1196086-79-9

Molecular Formula

C19H38O4P-

Molecular Weight

361.5 g/mol

IUPAC Name

propanedioate;tetrabutylphosphanium

InChI

InChI=1S/C16H36P.C3H4O4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2(5)1-3(6)7/h5-16H2,1-4H3;1H2,(H,4,5)(H,6,7)/q+1;/p-2

InChI Key

YTZCALRIUFUBIL-UHFFFAOYSA-L

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Biological Activity

Bis(tetrabutylphosphanium) propanedioate is an organophosphorus compound that has garnered attention for its potential biological activities. This compound consists of two tetrabutylphosphanium cations and a propanedioate anion, which may contribute to its unique properties and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

  • Chemical Formula : C16H34O4P2
  • Molecular Weight : 382.42 g/mol
  • CAS Number : 44473435
  • IUPAC Name : Bis(tetrabutylphosphonium) propanedioate

The structure of the compound can be represented as follows:

 C4H9 4P+C(=O)C(=O)C C4H9 4P+\text{ C}_4\text{H}_{9}\text{ }_{4}\text{P}^+\text{C}(=O)\text{C}(=O)\text{C}^-\text{ C}_4\text{H}_{9}\text{ }_{4}\text{P}^+

Biological Activity

Research into the biological activity of this compound has indicated several potential effects, particularly in the areas of cytotoxicity, antimicrobial properties, and its role as a precursor in drug synthesis.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in these cells.

  • Case Study Example : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential use as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

  • Research Findings : In vitro tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
CytotoxicityInduced apoptosis in MCF-7 cells
AntimicrobialInhibition of growth in bacterial strains
Drug SynthesisPrecursor for phosphonium-based drugs

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and proteins. The tetrabutylphosphonium moiety is likely responsible for membrane disruption, leading to increased permeability and subsequent cell death in cancerous cells.

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